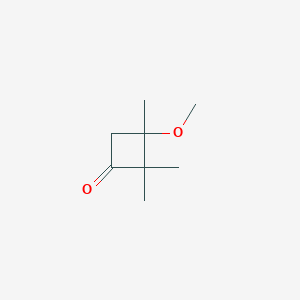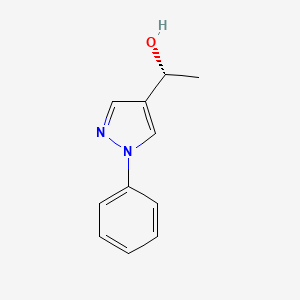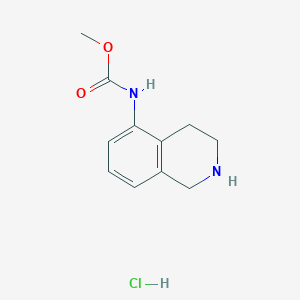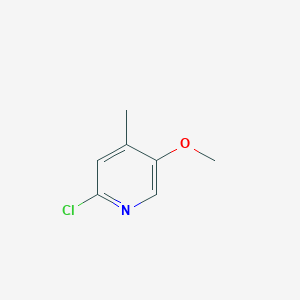
3-Methoxy-2,2,3-trimethylcyclobutan-1-one
Vue d'ensemble
Description
3-Methoxy-2,2,3-trimethylcyclobutan-1-one is a chemical compound with the CAS Number: 1423031-14-4 . It has a molecular weight of 142.2 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-methoxy-2,2,3-trimethylcyclobutanone . The InChI code is 1S/C8H14O2/c1-7(2)6(9)5-8(7,3)10-4/h5H2,1-4H3 .Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 142.2 .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
3-Methoxy-2,2,3-trimethylcyclobutan-1-one has been studied for its role in various chemical reactions. For instance, it's involved in reactions with excited state 1-cyanonaphthalene to produce methoxy cyclobutane and methylenecyclobutane derivatives (Gassman & Carroll, 1986). Similarly, it reacts in Lewis acid-catalyzed cascade constructions, leading to functionalized methylenecyclobutene and cyclopropane derivatives (Yao & Shi, 2007).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are used. For example, Schiff base ligands containing cyclobutane rings have been synthesized and studied for their antimicrobial activities (Yilmaz & Cukurovalı, 2003).
Photocycloaddition Studies
This compound is also significant in photocycloaddition studies. For instance, methoxy substituent effects and topotactic assistance by the methylene chain on photocyclization of n-methylene dicinnamates to cyclobutane derivatives have been explored (Kuzuya, Tanaka, & Okuda, 1983).
Organic Synthesis
In organic synthesis, this compound plays a role in various synthesis methods. For example, its derivative is used in the synthesis of di-exo-methylenecyclobutanes and -cyclobutenes, contributing to the formation of bi- and tricyclic compounds (Hojo, Murakami, Nakamura, & Hosomi, 1998).
Nucleoside Protection in Oligodeoxyribonucleotide Synthesis
A derivative of this compound, specifically 3-Methoxy-4-phenoxybenzoyl group, has been utilized for the protection of exocyclic amino groups of nucleosides in the synthesis of oligodeoxyribonucleotides (Mishra & Misra, 1986).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has the following hazard statements: H226, H315, H319, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
3-methoxy-2,2,3-trimethylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)6(9)5-8(7,3)10-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXHMHVNSBLLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC1(C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B1431735.png)


![{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride](/img/structure/B1431742.png)






![[4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1431752.png)



